molecular formula C17H22O6 B592658 Mono-(7-carboxy-4-methylheptyl) Phthalate CAS No. 936022-02-5

Mono-(7-carboxy-4-methylheptyl) Phthalate

Cat. No.: B592658
CAS No.: 936022-02-5
M. Wt: 322.357
InChI Key: IGGGGTKTEAEHSG-UHFFFAOYSA-N
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Description

Mono-(7-carboxy-4-methylheptyl) Phthalate is a synthetic compound that belongs to the family of benzoic acid derivatives. It is a white crystalline powder that is soluble in water and organic solvents. This compound is utilized extensively in scientific research due to its multifaceted properties, enabling diverse applications and contributing to groundbreaking advancements in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono-(7-carboxy-4-methylheptyl) Phthalate typically involves the esterification of benzoic acid derivatives with 7-carboxy-4-methylheptanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or hydrochloric acid, and the reaction mixture is heated to reflux to facilitate the esterification process. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Mono-(7-carboxy-4-methylheptyl) Phthalate undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a catalyst like sulfuric acid.

Major Products Formed

    Oxidation: Carboxylate salts.

    Reduction: Alcohol derivatives.

    Substitution: Various ester or amide derivatives.

Scientific Research Applications

Mono-(7-carboxy-4-methylheptyl) Phthalate is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Mono-(7-carboxy-4-methylheptyl) Phthalate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-Carboxyheptoxy)carbonylbenzoic acid
  • 2-(4-Methylheptoxy)carbonylbenzoic acid
  • 2-(7-Carboxy-4-methylheptoxy)carbonylphenylacetic acid

Uniqueness

Mono-(7-carboxy-4-methylheptyl) Phthalate is unique due to its specific structural features, such as the presence of both carboxylic acid and ester functional groups, which enable it to participate in a wide range of chemical reactions. Its versatility and multifaceted properties make it a valuable compound in scientific research and industrial applications.

Biological Activity

Mono-(7-carboxy-4-methylheptyl) Phthalate (CAS Number: 936022-02-5) is a phthalate ester that has garnered attention for its potential biological activities and interactions with various biomolecules. This compound is primarily studied for its roles in organic synthesis and its implications in human health, particularly concerning endocrine disruption.

  • Molecular Formula : C17H22O6
  • Molecular Weight : 322.35 g/mol
  • SMILES Notation : O=C(C1=CC=CC=C1C(O)=O)OCCCC(C)CCCC(O)=O

These properties indicate that this compound possesses both carboxylic acid and ester functional groups, which contribute to its reactivity and biological interactions.

This compound interacts with specific molecular targets, potentially acting as an inhibitor or activator of certain enzymes. This interaction can influence various biochemical pathways, including those related to hormone signaling and metabolic processes. The compound's dual functional groups allow it to participate in a range of chemical reactions, enhancing its biological activity.

Endocrine Disruption

Research indicates that phthalates, including this compound, can exhibit endocrine-disrupting properties. They may interfere with hormone functions by mimicking or blocking the action of natural hormones. A review highlighted that exposure to such chemicals could lead to reproductive health issues, particularly in vulnerable populations like pregnant women and children .

Case Studies

  • Reproductive Health : A study found associations between phthalate exposure and adverse reproductive outcomes, including lower birth weights and increased risks of breast cancer in women. The study emphasized the need for further research on the specific impacts of various phthalates, including this compound .
  • Developmental Effects : Another investigation into the effects of environmental endocrine disruptors reported that maternal exposure to phthalates could disrupt fetal development, leading to long-term health consequences .

Research Applications

This compound is utilized in various scientific research applications:

  • Organic Synthesis : Acts as a reagent for synthesizing more complex organic molecules.
  • Biological Studies : Investigated for its interactions with biomolecules and potential therapeutic properties.
  • Environmental Monitoring : Its presence is monitored in human biomonitoring studies due to its relevance as an endocrine disruptor .

Properties

IUPAC Name

2-(7-carboxy-4-methylheptoxy)carbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O6/c1-12(6-4-10-15(18)19)7-5-11-23-17(22)14-9-3-2-8-13(14)16(20)21/h2-3,8-9,12H,4-7,10-11H2,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGGGTKTEAEHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)O)CCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501009359
Record name 2-{[(7-carboxy-4-methylheptyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936022-02-5
Record name 2-{[(7-carboxy-4-methylheptyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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